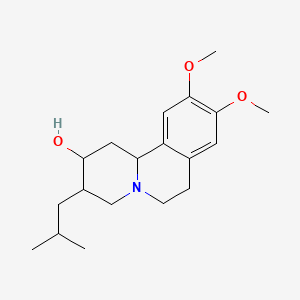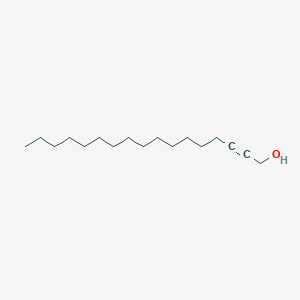
Metaldehyde-d16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metaldehyde-d16 is a deuterated form of metaldehyde, a compound with the molecular formula C8D16O4. It is a cyclic tetramer of acetaldehyde and is primarily used as a molluscicide to control slugs and snails in agricultural settings . The deuterated version, this compound, is often used in scientific research due to its unique isotopic properties.
Mécanisme D'action
Target of Action
Metaldehyde-d16, a deuterium-labeled version of Metaldehyde , is primarily used as a molluscicide. Its primary targets are mollusks, such as slugs and snails .
Mode of Action
Once ingested by the mollusk, this compound is rapidly hydrolyzed to acetaldehyde . This causes the mollusk to produce excess mucus, leading to dehydration and ultimately death .
Biochemical Pathways
It is known that the hydrolysis of this compound to acetaldehyde plays a crucial role in its toxicity . The overproduction of mucus in response to acetaldehyde likely disrupts essential physiological processes in the mollusk, leading to its death .
Pharmacokinetics
It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The primary result of this compound action is the death of the target mollusks . This is achieved through the overproduction of mucus leading to dehydration . It’s important to note that this compound is a poison to most organisms that ingest it .
Action Environment
This compound, like Metaldehyde, is often applied to land as baited pellets . Due to its physicochemical properties, it can readily run off from fields and enter surface water bodies . This can present challenges for drinking water providers, as Metaldehyde is frequently detected in surface water bodies above the EU statutory drinking water limit of 0.1 μg L−1 for a pesticide . Understanding the occurrence, fate, and mitigation of this pesticide in the aquatic environment is now a major concern .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Metaldehyde-d16 is synthesized by treating acetaldehyde with chilled mineral acids. This reaction produces both metaldehyde and its liquid trimer, paraldehyde. The reaction is reversible, and upon heating to about 80°C, metaldehyde and paraldehyde revert to acetaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of deuterated acetaldehyde as a starting material. The process is similar to the synthesis of regular metaldehyde but requires specialized equipment to handle deuterated compounds. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Metaldehyde-d16 undergoes various chemical reactions, including:
Oxidation: Metaldehyde can be oxidized to produce acetic acid.
Reduction: Reduction of metaldehyde can yield ethanol.
Substitution: Metaldehyde can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various halogens and other nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Acetic acid
Reduction: Ethanol
Substitution: Various substituted metaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Metaldehyde-d16 is extensively used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental monitoring to detect and quantify metaldehyde residues in water and soil
Comparaison Avec Des Composés Similaires
Similar Compounds
Paraldehyde: A liquid trimer of acetaldehyde with similar uses but different physical properties.
Acetaldehyde: The monomeric form, which is a precursor in the synthesis of metaldehyde.
Deuterated Acetaldehyde: Used as a starting material for the synthesis of Metaldehyde-d16.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in isotopic labeling studies. Its stability and specific isotopic composition allow for precise tracking and analysis in various scientific applications .
Propriétés
Numéro CAS |
1219805-73-8 |
|---|---|
Formule moléculaire |
C₈D₁₆O₄ |
Poids moléculaire |
192.31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B1144996.png)


![5-Bromo-3-[(5-bromo-2-hydroxyphenyl)methyl]-2-hydroxybenzenemethanol](/img/structure/B1145010.png)
